(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone
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Description
“(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone” is a compound with a benzofuran core . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various methods such as the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Other methods include the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis , and the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Molecular Structure Analysis
The molecular formula of “this compound” is C15H9ClO3 . Its average mass is 272.683 Da and its monoisotopic mass is 272.024017 Da .Chemical Reactions Analysis
Benzofuran compounds are versatile and can undergo various chemical reactions. For instance, substituted benzofurans were synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Mechanism of Action
Target of Action
It’s known that benzofuran derivatives, which this compound is a part of, have been found to be active towards different clinically approved targets . Similarly, indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the properties of benzofuran and indole derivatives that these compounds interact with their targets in a way that stimulates various biological activities .
Biochemical Pathways
It’s known that benzofuran and indole derivatives can influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that improved bioavailability is one of the targets achieved with most of the recent benzofuran derivatives, allowing for once-daily dosing .
Result of Action
Benzofuran and indole derivatives are known to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, anti-hiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Action Environment
It’s known that the structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Future Directions
Benzofuran and its derivatives, including “(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone”, have potential applications in many aspects of medicinal chemistry due to their biological activities . They are considered a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, future research could focus on exploring its full therapeutic potential for the treatment of microbial diseases .
Properties
IUPAC Name |
(4-chlorophenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYCNGBYJXSLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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